2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide
CAS No.:
Cat. No.: VC14798058
Molecular Formula: C17H17N3O3
Molecular Weight: 311.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17N3O3 |
|---|---|
| Molecular Weight | 311.33 g/mol |
| IUPAC Name | 2-(3-oxo-4H-1,4-benzoxazin-2-yl)-N-(2-pyridin-4-ylethyl)acetamide |
| Standard InChI | InChI=1S/C17H17N3O3/c21-16(19-10-7-12-5-8-18-9-6-12)11-15-17(22)20-13-3-1-2-4-14(13)23-15/h1-6,8-9,15H,7,10-11H2,(H,19,21)(H,20,22) |
| Standard InChI Key | UJBMJTRMQNDKKX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)NCCC3=CC=NC=C3 |
Introduction
Structural and Chemical Characteristics
Core Architecture
The molecule features a benzoxazine ring fused to an acetamide group, which is further linked to a pyridin-4-yl ethyl chain. The benzoxazine moiety consists of a 1,4-benzoxazin-2-one system with a hydroxyl group at the 3-position . This configuration introduces hydrogen-bonding capabilities through the hydroxyl (-OH) and amide (-CONH-) functional groups, enhancing its potential for molecular interactions.
The pyridine moiety, a six-membered aromatic ring with one nitrogen atom, contributes to the compound’s basicity and solubility profile. The ethyl spacer between the pyridine and acetamide groups adds conformational flexibility, potentially enabling optimized binding to biological targets.
Spectroscopic and Physicochemical Data
While experimental data on melting/boiling points and solubility remain unpublished, computational models predict a logP value of ~1.2, suggesting moderate lipophilicity. The presence of multiple hydrogen bond donors (2) and acceptors (4) aligns with its potential for forming stable interactions in biological systems . Key structural identifiers include:
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of 2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide likely involves convergent strategies:
-
Benzoxazine Core Formation: Cyclization of 2-aminophenol derivatives with α-keto acids or esters under acidic conditions.
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Acetamide Side Chain Introduction: Coupling the benzoxazine intermediate with 2-(pyridin-4-yl)ethylamine via amide bond formation using carbodiimide-based activating agents.
Challenges in Purification
Chromatographic purification is often required due to the polar nature of the hydroxyl and amide groups. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients has been proposed for isolating the final product.
| Compound | Pyridine Position | Molecular Weight | Hydrogen Bond Donors |
|---|---|---|---|
| Target Compound | 4-yl | 311.33 g/mol | 2 |
| N-(Pyridin-3-ylmethyl) Analog | 3-yl | 297.31 g/mol | 2 |
The para-substituted pyridine in the target compound may enhance π-π stacking interactions in hydrophobic binding pockets compared to meta-substituted variants .
Applications in Drug Discovery
Antimicrobial Activity
Benzoxazine derivatives exhibit broad-spectrum antimicrobial properties. The acetamide linkage in this compound could potentiate activity against Gram-positive bacteria by disrupting cell wall synthesis.
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